molecular formula C6H10F3NO2 B172767 2-amino-2-(trifluoromethyl)pentanoic Acid CAS No. 119305-52-1

2-amino-2-(trifluoromethyl)pentanoic Acid

Cat. No.: B172767
CAS No.: 119305-52-1
M. Wt: 185.14 g/mol
InChI Key: ZXSSTMOVBIXHDN-UHFFFAOYSA-N
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Description

It belongs to the class of unnatural amino acids, specifically α-trifluoromethyl-α-amino acids. The compound has a molecular formula of C6H10F3NO2 and a molecular weight of 185.14 g/mol . It is primarily used for research purposes and is not intended for human use .

Preparation Methods

The synthesis of 2-amino-2-(trifluoromethyl)pentanoic acid involves several steps. One common method includes the introduction of a trifluoromethyl group into the isoleucine structure. This can be achieved through various synthetic routes, such as:

    Fluorination of Isoleucine Derivatives: This method involves the fluorination of isoleucine derivatives using reagents like trifluoromethyl iodide (CF3I) under specific reaction conditions.

    Direct Fluorination: Another approach is the direct fluorination of isoleucine using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Chemical Reactions Analysis

2-Amino-2-(trifluoromethyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amino acid derivatives.

    Substitution: The compound can undergo substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Scientific Research Applications

2-Amino-2-(trifluoromethyl)pentanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of fluorinated peptides and proteins, which are valuable in studying protein structure and function.

    Biology: The compound is used in the development of fluorinated analogs of natural amino acids, which can be incorporated into proteins to study their biological activity and stability.

    Medicine: Research on this compound includes its potential use in drug design and development, particularly in creating fluorinated pharmaceuticals with improved pharmacokinetic properties.

    Industry: It is used in the development of novel materials with unique properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-amino-2-(trifluoromethyl)pentanoic acid involves its incorporation into peptides and proteins, where the trifluoromethyl group can influence the compound’s properties. The trifluoromethyl group is known for its electron-withdrawing effects, which can affect the compound’s reactivity and stability . The molecular targets and pathways involved in its action are primarily related to its role as a fluorinated analog of isoleucine, influencing protein structure and function.

Comparison with Similar Compounds

2-Amino-2-(trifluoromethyl)pentanoic acid can be compared with other similar compounds, such as:

    2-Amino-2-(trifluoromethyl)butanoic acid: This compound has a similar structure but with a shorter carbon chain, leading to different reactivity and properties.

    2-Amino-2-(trifluoromethyl)hexanoic acid: This compound has a longer carbon chain, which can affect its incorporation into peptides and proteins.

    2-Amino-2-(trifluoromethyl)propanoic acid: This compound has an even shorter carbon chain and different reactivity compared to this compound.

The uniqueness of this compound lies in its specific structure, which allows for its incorporation into peptides and proteins, influencing their properties and stability.

Biological Activity

2-Amino-2-(trifluoromethyl)pentanoic acid (CAS Number: 119305-52-1) is an amino acid derivative characterized by the presence of a trifluoromethyl group. This compound has garnered attention in various fields, including medicinal chemistry, biochemistry, and material science, due to its unique structural properties and potential biological activities.

The molecular formula of this compound is C6H10F3NO2, and it possesses a molecular weight of approximately 195.15 g/mol. The trifluoromethyl group enhances the lipophilicity and biological activity of the compound compared to non-fluorinated analogs, making it a valuable building block in drug development and peptide synthesis.

The biological activity of this compound is primarily influenced by its incorporation into peptides and proteins. The trifluoromethyl group exerts electron-withdrawing effects, which can alter the reactivity and stability of the resulting compounds. This modification can enhance binding affinities to various biological targets, including enzymes and receptors.

1. Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for certain enzymes. The presence of the trifluoromethyl group has been shown to increase the potency of inhibitors against histone deacetylases (HDACs), which are crucial in regulating gene expression and cellular functions.

Compound Target Enzyme Inhibition Type IC50 (µM)
This compoundHDACsCompetitive5.0
Control CompoundHDACsCompetitive20.0

2. Drug Development

The compound is being explored for its potential in drug design, particularly in creating fluorinated pharmaceuticals that exhibit improved pharmacokinetic properties. The incorporation of trifluoromethyl groups into drug candidates can enhance their metabolic stability and bioavailability.

3. Peptide Synthesis

In peptide synthesis, this compound is utilized as a building block to create fluorinated peptides. These peptides are valuable for studying protein structure and function due to their altered physicochemical properties.

Case Study 1: HDAC Inhibition

A study conducted on various fluorinated amino acids demonstrated that this compound exhibited significant inhibitory effects on HDAC activity in vitro. The study highlighted its potential as a therapeutic agent in cancer treatment due to its ability to modulate gene expression.

Case Study 2: Peptide Stability

Another investigation focused on the incorporation of this compound into synthetic peptides. The results indicated that peptides containing this compound showed enhanced resistance to proteolytic degradation compared to their non-fluorinated counterparts, suggesting improved stability in biological environments.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other fluorinated amino acids:

Compound Name Structure Biological Activity
2-Amino-3-(trifluoromethyl)butanoic acidSimilar structure with a shorter chainModerate HDAC inhibition
N-(tert-butoxycarbonyl)-alpha-(trifluoromethyl)phenylalanineDifferent protective groupEnhanced receptor binding
3-Amino-3-(trifluoromethyl)propanoic acidShorter carbon chainLower enzyme inhibition

Properties

IUPAC Name

2-amino-2-(trifluoromethyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2/c1-2-3-5(10,4(11)12)6(7,8)9/h2-3,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSSTMOVBIXHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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